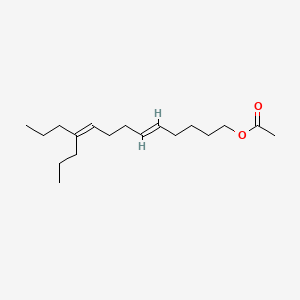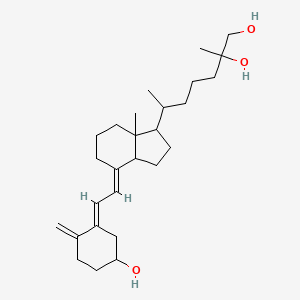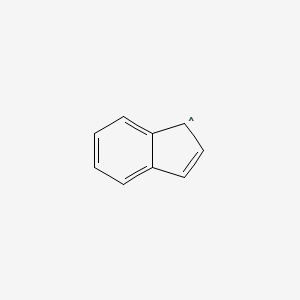![molecular formula C20H17ClN6S B1238444 3-(4-chlorophenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1238444.png)
3-(4-chlorophenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-4-[(3,5-dimethyl-1-phenyl-4-pyrazolyl)methylideneamino]-1H-1,2,4-triazole-5-thione is a ring assembly and a member of pyrazoles.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Properties
Research has shown that compounds derived from 1H-1,2,4-triazole-5-thione, similar in structure to the compound , exhibit significant enzyme inhibition properties. For instance, these compounds have demonstrated notable lipase and α-glucosidase inhibition, indicating potential applications in treating conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Structural and Spectroscopic Analysis
Studies on 1H-1,2,4-triazole-5-thione derivatives provide insights into their structural and spectroscopic characteristics. Crystallographic analysis reveals details about the molecular packing and interaction patterns, which are vital for understanding their chemical behavior and potential applications in material science (Yeo, Azizan, & Tiekink, 2019).
Antibacterial Activity
Some derivatives of 1H-1,2,4-triazole-5-thione have been investigated for their antibacterial properties. These studies have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibacterial agents (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).
Potential in Cancer Research
Research into 1H-1,2,4-triazole-5-thione derivatives has shown promising results in the field of cancer research. Certain synthesized compounds have exhibited cytotoxic effects on various cancer cell lines, such as melanoma, breast, and pancreatic cancer, indicating potential for development as cancer therapeutics (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Application in Material Science
Triazole thiones, including derivatives of 1H-1,2,4-triazole-5-thione, have been studied for their applications in material science. Their unique structural properties enable them to form complex architectures, which can be crucial in the development of new materials (Shirinkam et al., 2014).
Eigenschaften
Molekularformel |
C20H17ClN6S |
|---|---|
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H17ClN6S/c1-13-18(14(2)26(25-13)17-6-4-3-5-7-17)12-22-27-19(23-24-20(27)28)15-8-10-16(21)11-9-15/h3-12H,1-2H3,(H,24,28)/b22-12+ |
InChI-Schlüssel |
LWSYTJWXSMGIKM-WSDLNYQXSA-N |
Isomerische SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3C(=NNC3=S)C4=CC=C(C=C4)Cl |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3C(=NNC3=S)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3C(=NNC3=S)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



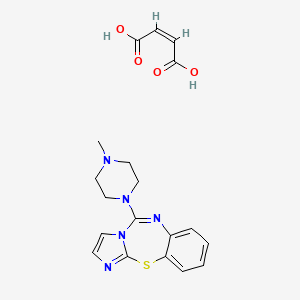

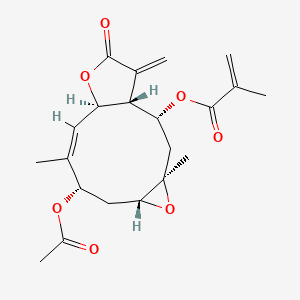
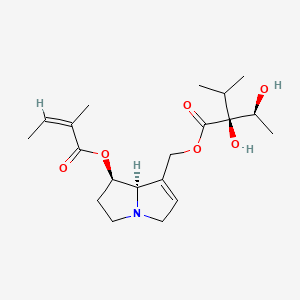
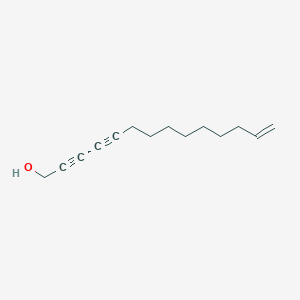
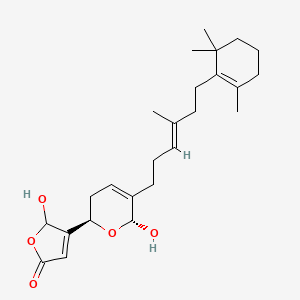

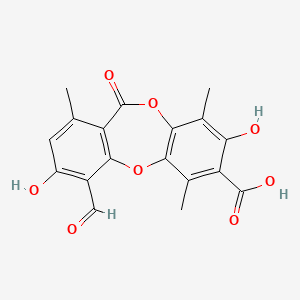
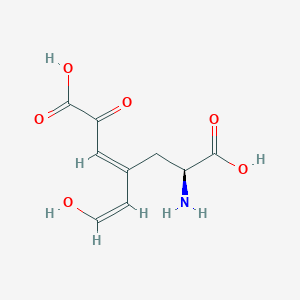
![methyl (Z)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1238376.png)
![3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide](/img/structure/B1238377.png)
